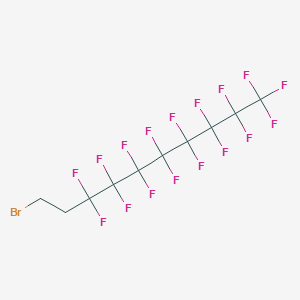

1-bromo-1h,1h,2h,2h-perfluorodecane

Description

Structure

3D Structure

Properties

IUPAC Name |

10-bromo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4BrF17/c11-2-1-3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)9(24,25)10(26,27)28/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWWJQNJBBMHHAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4BrF17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382003 | |

| Record name | 10-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

527.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21652-57-3 | |

| Record name | 10-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-bromo-1H,1H,2H,2H-perfluorodecane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-bromo-1H,1H,2H,2H-perfluorodecane, a fluorinated organic compound of interest in various chemical and biomedical research fields. This document details its chemical identity, physical and chemical properties, safety information, a plausible synthetic pathway, and potential applications, with a focus on its relevance to drug development.

Chemical Identity and Properties

This compound is a long-chain haloalkane characterized by a C8 perfluorinated tail and a terminal bromine atom separated by an ethylene spacer. This structure imparts unique properties, including high density, chemical inertness, and a lipophobic nature.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| CAS Number | 21652-57-3 |

| Linear Formula | C10H4BrF17 |

| IUPAC Name | 10-bromo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorodecane |

| InChI | 1S/C10H4BrF17/c11-2-1-3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)9(24,25)10(26,27)28/h1-2H2 |

| InChI Key | TWWJQNJBBMHHAO-UHFFFAOYSA-N |

Table 2: Estimated Physical and Chemical Properties

| Property | Estimated Value/Information |

| Molecular Weight | 527.01 g/mol |

| Boiling Point | No data available |

| Melting Point | No data available |

| Density | No data available |

| Solubility | Expected to be insoluble in water and soluble in fluorinated solvents. |

Synthesis Pathway

A plausible and commonly employed method for the synthesis of this compound involves a multi-step process starting from the telomerization of tetrafluoroethylene (TFE).

Logical Workflow of Synthesis

The synthesis can be logically broken down into three main stages:

Caption: Logical workflow for the synthesis of this compound.

Experimental Protocols

The following are generalized experimental protocols for each stage of the synthesis. Optimization of reaction conditions would be necessary to achieve high yields and purity.

Stage 1: Synthesis of Perfluorooctyl Iodide via Telomerization

This step involves the reaction of a perfluoroalkyl iodide (e.g., pentafluoroethyl iodide) with tetrafluoroethylene to produce a mixture of longer-chain perfluoroalkyl iodides.

-

Reaction: C₂F₅I + nCF₂=CF₂ → C₂F₅(CF₂CF₂)nI

-

Procedure: A high-pressure autoclave reactor is charged with pentafluoroethyl iodide and a radical initiator. The reactor is then pressurized with tetrafluoroethylene. The reaction mixture is heated to initiate telomerization. The product mixture is then subjected to fractional distillation to isolate the desired perfluorooctyl iodide (C₈F₁₇I).

Stage 2: Synthesis of 1-iodo-1H,1H,2H,2H-perfluorodecane

This stage involves the free-radical addition of ethylene to perfluorooctyl iodide.

-

Reaction: C₈F₁₇I + CH₂=CH₂ → C₈F₁₇CH₂CH₂I

-

Procedure: Perfluorooctyl iodide and a radical initiator are placed in a high-pressure reactor. The reactor is pressurized with ethylene gas and heated to initiate the reaction. The reaction progress is monitored by the drop in ethylene pressure. After completion, the crude 1-iodo-1H,1H,2H,2H-perfluorodecane is purified, typically by vacuum distillation.

Stage 3: Synthesis of this compound

The final step is a halogen exchange reaction to replace the iodine atom with a bromine atom.

-

Reaction: C₈F₁₇CH₂CH₂I + Br⁻ → C₈F₁₇CH₂CH₂Br + I⁻

-

Procedure: This can be achieved through various methods, such as the Finkelstein reaction. 1-iodo-1H,1H,2H,2H-perfluorodecane is reacted with a bromide salt (e.g., sodium bromide) in a suitable solvent like acetone. The reaction is driven by the precipitation of the less soluble sodium iodide. The resulting this compound is then isolated and purified.

Safety and Handling

Specific GHS hazard classifications for this compound are not available. However, based on the data for structurally similar compounds like 1-bromoheptadecafluorooctane, the following hazards should be considered.

Table 3: Potential GHS Hazard Classifications

| Hazard Class | Hazard Statement |

| Skin Corrosion/Irritation | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Causes serious eye irritation |

| Specific target organ toxicity — single exposure | May cause respiratory irritation |

Handling Precautions:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapors or mists.

-

Avoid contact with skin and eyes.

-

In case of contact, flush the affected area with copious amounts of water and seek medical attention.

Applications in Drug Development and Research

While direct applications of this compound in drug development are not extensively documented, its structural motifs are relevant to several areas of medicinal chemistry and drug delivery. Perfluorinated chains are known to enhance the metabolic stability and lipophilicity of drug candidates.

Potential Roles in Medicinal Chemistry

The introduction of a perfluoroalkyl chain can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule.

An In-depth Technical Guide to 1-bromo-1H,1H,2H,2H-perfluorodecane

This technical guide provides comprehensive information on the chemical and physical properties of 1-bromo-1H,1H,2H,2H-perfluorodecane, targeting researchers, scientists, and professionals in drug development.

Core Molecular Data

This compound is a fluorinated organic compound. The foundational quantitative data for this molecule is summarized below.

| Property | Value | Reference |

| Molecular Formula | C10H4BrF17 | [1][2][3] |

| Molecular Weight | 527.02 g/mol | [1] |

| Exact Mass | 525.92249 Da | [3] |

| CAS Number | 21652-57-3 | [1][2] |

| IUPAC Name | 10-bromo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorodecane | [1][3] |

Experimental Protocols

Logical Relationships and Identification

The following diagram illustrates the key identifiers and structural representations used to define this compound, providing a clear workflow for its identification and characterization.

References

An In-depth Technical Guide to the Synthesis of 1-bromo-1H,1H,2H,2H-perfluorodecane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 1-bromo-1H,1H,2H,2H-perfluorodecane. This valuable fluorinated alkyl bromide serves as a key intermediate in the synthesis of a variety of specialty chemicals, surfactants, and polymers, owing to the unique properties imparted by its perfluorinated chain. This document outlines a robust two-step synthetic route commencing from the corresponding fluorotelomer alcohol, complete with detailed experimental protocols and a summary of expected outcomes.

Core Synthesis Pathway: A Two-Step Approach

The most direct and commonly employed synthesis of this compound involves a two-step process starting from the commercially available 1H,1H,2H,2H-perfluoro-1-decanol. The pathway consists of the dehydration of the starting alcohol to form the intermediate alkene, followed by a free-radical mediated hydrobromination.

The overall transformation can be summarized as follows:

Step 1: Dehydration

-

Reactant: 1H,1H,2H,2H-Perfluoro-1-decanol (CF₃(CF₂)₇CH₂CH₂OH)

-

Product: 1H,1H,2H-Perfluoro-1-decene (CF₃(CF₂)₇CH=CH₂)

Step 2: Hydrobromination

-

Reactant: 1H,1H,2H-Perfluoro-1-decene (CF₃(CF₂)₇CH=CH₂)

-

Product: this compound (CF₃(CF₂)₇CH₂CH₂Br)

Below is a visual representation of this synthesis pathway.

Figure 1: Overall synthesis pathway for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the reactants and products in this synthesis pathway. Please note that yields are representative and can vary based on reaction scale and purification efficiency.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point | Melting Point (°C) | Typical Yield |

| 1H,1H,2H,2H-Perfluoro-1-decanol | C₁₀H₅F₁₇O | 464.12 | 113 °C at 10 mmHg | 50 | - |

| 1H,1H,2H-Perfluoro-1-decene | C₁₀H₃F₁₇ | 446.10 | 125 °C | - | >85% |

| This compound | C₁₀H₄BrF₁₇ | 527.03 | 84 °C at 10 mmHg[1] | 23-24[1] | >80% |

Experimental Protocols

Step 1: Dehydration of 1H,1H,2H,2H-Perfluoro-1-decanol

This procedure details the acid-catalyzed dehydration of the starting fluorotelomer alcohol to yield the corresponding alkene. The reaction proceeds via an E1 mechanism.[2][3][4]

Materials:

-

1H,1H,2H,2H-Perfluoro-1-decanol

-

85% Phosphoric acid (H₃PO₄)

-

Boiling chips

-

Sodium sulfate (Na₂SO₄) or Calcium chloride (CaCl₂), anhydrous

Equipment:

-

Round-bottom flask (25 mL)

-

Fractional distillation apparatus

-

Heating mantle or sand bath

-

Receiving flask

-

Separatory funnel

Procedure:

-

To a 25 mL round-bottom flask, add 1H,1H,2H,2H-perfluoro-1-decanol and a molar excess of 85% phosphoric acid (approximately a 1:1 volume ratio can be used as a starting point).

-

Add a few boiling chips to the flask.

-

Set up the apparatus for fractional distillation, ensuring the receiving flask is cooled in an ice bath.

-

Slowly heat the reaction mixture to boiling. The product, 1H,1H,2H-perfluoro-1-decene, has a lower boiling point than the starting alcohol and will distill as it is formed.

-

Continue the distillation, keeping the temperature of the distillate vapor below 130°C, until no more product is collected.

-

Transfer the collected distillate to a separatory funnel.

-

Wash the organic layer with an equal volume of cold water, followed by a wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Separate the organic layer and dry it over anhydrous sodium sulfate or calcium chloride.

-

Filter to remove the drying agent. The resulting liquid is 1H,1H,2H-perfluoro-1-decene. Further purification can be achieved by simple distillation if required.

Step 2: Anti-Markovnikov Addition of HBr to 1H,1H,2H-Perfluoro-1-decene

This protocol describes the free-radical addition of hydrogen bromide to the intermediate alkene. The presence of a radical initiator, such as a peroxide, ensures the anti-Markovnikov regioselectivity, where the bromine atom adds to the terminal carbon.

Materials:

-

1H,1H,2H-Perfluoro-1-decene

-

Hydrogen bromide (gas or solution in acetic acid)

-

Benzoyl peroxide or another suitable radical initiator (e.g., AIBN)

-

Anhydrous, non-polar solvent (e.g., hexane or carbon tetrachloride)

Equipment:

-

Three-necked round-bottom flask

-

Gas inlet tube

-

Condenser

-

Magnetic stirrer

-

UV lamp (optional, can facilitate initiation)

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, gas inlet, and condenser, dissolve 1H,1H,2H-perfluoro-1-decene in an appropriate anhydrous, non-polar solvent.

-

Add a catalytic amount of a radical initiator (e.g., benzoyl peroxide, typically 1-2 mol%).

-

Cool the mixture in an ice bath and slowly bubble dry hydrogen bromide gas through the solution with vigorous stirring. Alternatively, a solution of HBr in acetic acid can be added dropwise.

-

The reaction can be initiated by gentle heating or by irradiation with a UV lamp.

-

Monitor the reaction progress by GC or TLC. The reaction is typically complete within a few hours.

-

Once the reaction is complete, stop the flow of HBr and allow the mixture to warm to room temperature.

-

Wash the reaction mixture with a saturated solution of sodium bicarbonate to quench any unreacted HBr, followed by a wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude this compound.

-

The product can be purified by vacuum distillation to yield a colorless liquid or low-melting solid.

Logical Workflow

The synthesis follows a logical progression where the product of the first step is the reactant for the second. Careful execution of each step is crucial for achieving a high overall yield of the final product.

Figure 2: Logical workflow of the synthesis process.

This guide provides a foundational framework for the synthesis of this compound. Researchers are encouraged to consult the primary literature and optimize reaction conditions based on their specific laboratory setup and scale.

References

Spectroscopic Characterization of 1-bromo-1H,1H,2H,2H-perfluorodecane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 1-bromo-1H,1H,2H,2H-perfluorodecane (Br(CH₂)₂C₈F₁₇). Due to the limited availability of published spectra for this specific molecule, this document synthesizes expected data based on the analysis of structurally similar fluorinated and brominated compounds, alongside established spectroscopic principles. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are provided to guide researchers in their analytical endeavors.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from established chemical shift and fragmentation patterns of analogous haloalkanes.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Spectroscopic Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Assignment |

| ¹H | 3.5 - 3.8 | Triplet | ~ 7-8 Hz | -CH₂-Br |

| ¹H | 2.5 - 2.9 | Triplet of triplets | ~ 7-8 Hz, ~18-20 Hz | -CH₂-CF₂- |

| ¹³C | ~ 30 | Singlet | - | -CH₂-Br |

| ¹³C | ~ 35 (t) | Triplet | ~ 20-25 Hz | -CH₂-CF₂- |

| ¹⁹F | -110 to -115 | Triplet | ~ 18-20 Hz | -CF₂-CH₂- |

| ¹⁹F | -120 to -126 | Multiplets | - | -(CF₂)₆- |

| ¹⁹F | -80 to -85 | Triplet | ~ 10-12 Hz | -CF₃ |

Table 2: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 2960-2850 | Medium | C-H Stretch | -CH₂- |

| 1470-1430 | Medium | C-H Bend (Scissoring) | -CH₂- |

| 1300-1000 | Strong | C-F Stretch | -CF₂-, -CF₃ |

| 650-550 | Strong | C-Br Stretch | -CH₂-Br |

Table 3: Predicted Mass Spectrometry (MS) Fragmentation

| m/z | Ion | Comments |

| 524/526 | [M]⁺ | Molecular ion peak, showing characteristic 1:1 isotopic pattern for Bromine (⁷⁹Br/⁸¹Br). |

| 445 | [M-Br]⁺ | Loss of Bromine radical. |

| [various] | [CₙF₂ₙ₊₁]⁺ | Characteristic fragmentation of the perfluoroalkyl chain. |

| 79/81 | [Br]⁺ | Bromine cation. |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A comprehensive NMR analysis is crucial for the structural elucidation of fluorinated compounds.[1][2]

Sample Preparation:

-

Dissolve 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, and a fluorinated reference (e.g., CFCl₃) for ¹⁹F NMR, if not using internal solvent referencing.

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe is recommended.[3]

-

¹H NMR:

-

Observe Frequency: 400 MHz

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: 0-10 ppm.

-

Number of Scans: 16-64.

-

-

¹³C NMR:

-

Observe Frequency: 100 MHz

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or higher, depending on sample concentration.

-

-

¹⁹F NMR:

-

Observe Frequency: 376 MHz

-

Pulse Sequence: Standard single-pulse experiment, with and without proton decoupling to observe H-F couplings.

-

Spectral Width: -50 to -200 ppm.

-

Number of Scans: 16-64.[4]

-

-

2D NMR (COSY, HSQC, HMBC): Utilize standard pulse programs for these experiments to establish connectivity between protons, carbons, and fluorine atoms.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[5][6]

Sample Preparation:

-

Neat Liquid: Place a small drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride, CCl₄). The solution is then placed in a liquid IR cell.

Instrumentation and Parameters:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Mode: Transmittance or Absorbance.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the empty sample holder (or the solvent) should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which is particularly useful for identifying halogenated molecules.[7][8]

Sample Introduction:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Inject a dilute solution of the sample in a volatile solvent (e.g., dichloromethane) into the GC. The GC will separate the compound from any impurities before it enters the mass spectrometer.

-

Direct Infusion: Infuse a dilute solution of the sample directly into the mass spectrometer's ion source using a syringe pump.

Instrumentation and Parameters:

-

Ionization Method: Electron Ionization (EI) is a common method for this type of molecule. Electrospray Ionization (ESI) can also be used, particularly with LC-MS.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.

-

Mass Range: Scan a mass range that includes the expected molecular ion, for example, m/z 50-600.

-

Isotopic Pattern: Due to the presence of bromine, the molecular ion and any bromine-containing fragments will exhibit a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).[7]

Visualized Experimental Workflows

The following diagrams, created using the DOT language, illustrate the logical flow of the spectroscopic analyses.

Caption: Workflow for NMR Spectroscopic Analysis.

Caption: Workflow for IR and MS Spectroscopic Analyses.

References

- 1. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]

- 3. lsa.umich.edu [lsa.umich.edu]

- 4. biophysics.org [biophysics.org]

- 5. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 6. compoundchem.com [compoundchem.com]

- 7. benchchem.com [benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Navigating the Safety and Handling of 1-bromo-1H,1H,2H,2H-perfluorodecane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data, handling procedures, and toxicological information for 1-bromo-1H,1H,2H,2H-perfluorodecane. Given the limited specific toxicological data for this compound, information from structurally similar long-chain brominated perfluoroalkanes has been included to provide a more complete safety profile. This document is intended to equip researchers and professionals in drug development with the necessary information to handle this chemical safely and effectively.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling and use in experimental settings. The following table summarizes key quantitative data.

| Property | Value |

| CAS Number | 21652-57-3 |

| Molecular Formula | C10H4BrF17 |

| Molecular Weight | 527.02 g/mol [1] |

| IUPAC Name | 10-bromo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorodecane[2] |

| Synonyms | This compound[2] |

Note: Data for boiling point, melting point, and other physical properties were not consistently available across sources for this compound. Researchers should consult the specific certificate of analysis for the batch in use.

Toxicological Data and Hazard Information

Toxicity Data for 1-bromoheptadecafluorooctane (Surrogate Data)

| Route of Exposure | Species | Value |

| Intravenous LD50 | Mouse | 14720 mg/kg[4] |

| Unreported LD50 | Mouse | 42500 mg/kg[4] |

GHS Hazard Classifications for Structurally Similar Brominated Perfluoroalkanes

| Hazard Class | Statement |

| Skin Corrosion/Irritation | Causes skin irritation.[5][6][7] |

| Serious Eye Damage/Eye Irritation | Causes serious eye irritation.[5][6][7] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[5][6][7] |

Long-chain perfluorinated chemicals (PFCs) are known to be persistent in the environment and can bioaccumulate in wildlife and humans.[8] While significant adverse effects have not been documented in the general human population, adverse effects have been observed in laboratory animals.[8]

Experimental Protocols for Safe Handling

Given the hazardous nature of halogenated organic compounds and the potential for reactivity, stringent adherence to safety protocols is paramount. The following sections detail the necessary procedures for handling, storage, and disposal of this compound.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against exposure.

| PPE Category | Specification |

| Eye and Face Protection | Chemical safety goggles and a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant apron or lab coat, and closed-toe shoes. |

| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors should be used if work is not performed in a certified chemical fume hood. For emergencies or high-concentration exposures, a self-contained breathing apparatus (SCBA) is necessary. |

Handling Procedures

All manipulations of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Handling Protocol:

-

Preparation:

-

Thoroughly review the Safety Data Sheet (SDS) before commencing any work.

-

Ensure the chemical fume hood is operational and the work area is clean and free of clutter.

-

Assemble all necessary equipment and reagents within the fume hood.

-

-

Aliquoting and Transfer:

-

Carefully measure and transfer the required amount of the chemical using appropriate glassware.

-

For transfers of air-sensitive reagents, use of syringe and double-tipped needle techniques under an inert atmosphere (Nitrogen or Argon) is recommended.

-

-

Reaction Setup:

-

Conduct all experimental procedures within the chemical fume hood.

-

Keep the fume hood sash at the lowest possible height that allows for comfortable and safe work.

-

Storage

Proper storage is crucial to maintain the integrity of the chemical and prevent accidental release.

-

Containers: Store in the original, tightly sealed container.

-

Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, powdered metals (e.g., aluminum, zinc), and alkali metals (e.g., sodium, potassium).[4]

-

Segregation: Store halogenated organic compounds separately from non-halogenated waste.

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

-

Spill Cleanup:

-

Evacuate the area and restrict access.

-

Wear the appropriate PPE as detailed in section 3.1.

-

For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).

-

Collect the absorbed material into a designated, labeled hazardous waste container.

-

For large spills, contact the institution's environmental health and safety department immediately.

-

-

First Aid:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[7]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.[7]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention immediately.

-

Disposal

All waste containing this compound must be treated as hazardous waste.

-

Waste Collection: Collect all waste, including contaminated consumables and rinsates, in a designated and properly labeled hazardous waste container.

-

Disposal Route: Follow all institutional, local, state, and federal regulations for the disposal of halogenated organic waste.

Visualized Workflows and Pathways

To further aid in the comprehension of safe handling practices and potential environmental impact, the following diagrams are provided.

Caption: Workflow for Safe Handling of this compound.

Caption: Conceptual Environmental Fate of Long-Chain Perfluorinated Compounds.

References

- 1. 21652-57-3 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. 1-Bromopentadecafluoroheptane | BrC7F15 | CID 67819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. epa.gov [epa.gov]

An In-depth Technical Guide on the Solubility of 1-bromo-1H,1H,2H,2H-perfluorodecane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the solubility characteristics of 1-bromo-1H,1H,2H,2H-perfluorodecane. Due to its highly fluorinated structure, this compound exhibits unique solubility behavior, which is critical for its application in synthesis, material science, and pharmaceutical development. This document synthesizes the available information on its solubility, provides a detailed experimental protocol for its determination, and presents a logical workflow for solubility testing.

Introduction

This compound is a partially fluorinated organic compound. Its structure consists of a long perfluorinated carbon chain, a short hydrocarbon segment, and a terminal bromine atom. This combination of a lipophobic and hydrophobic perfluoroalkyl group with a more polarizable hydrocarbon part results in limited miscibility with many common organic solvents. Understanding its solubility is paramount for designing reaction conditions, purification procedures, and formulation strategies.

Solubility Profile of this compound

However, based on the general principles of solubility for fluorinated compounds, a qualitative assessment can be made. Perfluorinated and highly fluorinated compounds are often immiscible with many common organic solvents, leading to the formation of biphasic systems.[2] Their solubility is generally highest in perfluorinated solvents due to favorable "fluorous-fluorous" interactions.

Expected Qualitative Solubility:

-

High Solubility: Likely to be soluble in perfluorinated solvents (e.g., perfluorohexane, perfluorooctane) and other highly fluorinated compounds.

-

Limited to Low Solubility: Expected to have limited solubility in many common non-polar and polar aprotic organic solvents such as hexane, toluene, diethyl ether, and ethyl acetate.

-

Very Low to Insoluble: Expected to be virtually insoluble in polar protic solvents like alcohols (methanol, ethanol) and water.

Experimental Protocol for Solubility Determination

To ascertain the quantitative solubility of this compound, a systematic experimental approach is necessary. The following is a general protocol based on standard methods for solubility determination.[3][4][5]

Objective: To determine the solubility of this compound in a selection of organic solvents at a specified temperature.

Materials:

-

This compound

-

Selected organic solvents (e.g., hexane, toluene, dichloromethane, acetone, acetonitrile, methanol, perfluorohexane)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatography with Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC))

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials. The presence of undissolved solid is essential to ensure a saturated solution at equilibrium.

-

Solvent Addition: Add a known volume or mass of each selected organic solvent to the respective vials.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. For fine suspensions, centrifugation at a constant temperature can be used to separate the solid and liquid phases.

-

Sample Dilution: Carefully withdraw a known aliquot of the clear, saturated supernatant from each vial. Dilute the aliquot with a suitable solvent to a concentration within the calibration range of the analytical instrument.

-

Quantification: Analyze the diluted samples using a pre-calibrated analytical method (e.g., GC-MS or HPLC) to determine the concentration of this compound.

-

Calculation: Calculate the solubility from the determined concentration and the dilution factor. Express the solubility in appropriate units (e.g., g/L, mg/mL, or mol/L).

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be visualized as follows:

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound remains elusive in the current body of scientific literature, a qualitative understanding of its behavior can be inferred from the properties of similar fluorinated compounds. For precise applications, the experimental determination of its solubility is essential. The protocol and workflow provided in this guide offer a robust framework for researchers to generate reliable solubility data, thereby facilitating the effective use of this compound in various scientific and industrial endeavors.

References

Unlocking New Frontiers: A Technical Guide to the Potential Research Applications of 1-bromo-1H,1H,2H,2H-perfluorodecane

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the potential research applications of 1-bromo-1H,1H,2H,2H-perfluorodecane, a versatile fluorinated organic compound. While direct research on this specific molecule is emerging, its unique combination of a reactive bromine terminus and a perfluorinated tail suggests significant utility in materials science, nanotechnology, and as a key synthetic intermediate. This document outlines these potential applications, provides detailed hypothetical experimental protocols, and presents relevant data based on analogous compounds to guide future research and development.

Core Properties and Synthetic Potential

This compound (C₁₀H₄BrF₁₇) possesses a distinct structure comprising a C8F17 perfluoroalkyl chain linked to an ethyl bromide group. This structure imparts properties of both hydrophobicity and lipophobicity, characteristic of highly fluorinated compounds, while the terminal bromine atom serves as a versatile functional handle for further chemical modifications. The carbon-bromine bond is susceptible to nucleophilic substitution, making it an excellent precursor for a variety of derivatives.[1][2]

Physicochemical Data

A summary of the known physical and chemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 21652-57-3 | [3] |

| Molecular Formula | C₁₀H₄BrF₁₇ | [3][4] |

| Molecular Weight | 527.03 g/mol | [4] |

| Boiling Point | 84 °C at 10 mmHg | [4] |

| Melting Point | 23-24 °C | [4] |

| IUPAC Name | 10-bromo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorodecane | [3] |

Potential Research Applications

The unique bifunctional nature of this compound opens up a range of potential applications, primarily centered around its use as a building block for functionalized surfaces and as a synthetic intermediate for creating more complex fluorinated molecules.

Surface Modification and Self-Assembled Monolayers (SAMs)

Perfluorinated compounds are renowned for their ability to form low-energy surfaces that are both hydrophobic and oleophobic.[5][6] By converting the terminal bromine to other functional groups, this compound can be used to create self-assembled monolayers (SAMs) on various substrates. These SAMs can dramatically alter the surface properties of materials, leading to applications in:

-

Anti-fouling coatings: Preventing the adhesion of biological materials to medical devices and marine equipment.

-

Microfluidics: Creating hydrophobic channels to control the flow of aqueous solutions.

-

Electronics: Passivating surfaces in perovskite solar cells to enhance stability and efficiency.[7][8]

-

Friction reduction: Developing nanocoatings for MEMS devices to decrease adhesion and friction.[9]

The logical workflow for utilizing this compound in surface modification would typically involve a two-step process: derivatization followed by surface assembly.

Synthetic Intermediate in Drug Development and Materials Science

The reactivity of the C-Br bond makes this compound a valuable intermediate in organic synthesis.[10][11] It can be used to introduce the perfluorodecyl moiety into larger molecules, which can be particularly useful in:

-

Drug Delivery: Perfluoroalkyl chains can enhance the stability of drug formulations and are being explored for use in lipid nanoparticles (LNPs) for delivering therapeutics like mRNA.[12][13][14][15] The bromo-compound can be converted to amines or other functional groups to facilitate conjugation with drug molecules or carrier systems.

-

Polymer Synthesis: After conversion to a polymerizable group (e.g., an acrylate or vinyl group), it can be incorporated into polymers to create fluorinated materials with unique properties such as chemical resistance and low surface energy.

-

Agrochemicals: Brominated compounds are key intermediates in the synthesis of many herbicides, insecticides, and fungicides.[1][2]

The conversion of this compound into various functional derivatives is a key application.

Experimental Protocols

The following are detailed, generalized experimental protocols for the potential applications of this compound. These are based on established methodologies for similar compounds.

Synthesis of 1H,1H,2H,2H-perfluorodecanethiol

This protocol describes the conversion of the bromo-compound to a thiol, which is a common precursor for forming SAMs on gold surfaces.

Materials:

-

This compound

-

Sodium hydrosulfide (NaSH)

-

Anhydrous ethanol

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hotplate

-

Standard glassware for extraction and purification

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous ethanol in a round-bottom flask.

-

Add sodium hydrosulfide (1.5 equivalents) to the solution.

-

Heat the mixture to reflux with stirring for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Acidify the mixture with a dilute aqueous acid (e.g., 1M HCl) to protonate the thiolate.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to obtain 1H,1H,2H,2H-perfluorodecanethiol.

Formation of a Self-Assembled Monolayer on a Gold Substrate

This protocol outlines the use of the synthesized thiol to form a SAM on a gold surface.

Materials:

-

1H,1H,2H,2H-perfluorodecanethiol

-

Anhydrous ethanol

-

Gold-coated substrate (e.g., silicon wafer with a gold layer)

-

Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED

-

Beaker or petri dish

Procedure:

-

Substrate Cleaning:

-

Immerse the gold substrate in piranha solution for 5-10 minutes to remove organic contaminants. (Warning: Piranha solution is extremely corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood.)

-

Rinse the substrate thoroughly with deionized water and then with ethanol.

-

Dry the substrate under a stream of nitrogen.

-

-

SAM Formation:

-

Prepare a 1-5 mM solution of 1H,1H,2H,2H-perfluorodecanethiol in anhydrous ethanol.

-

Immerse the cleaned gold substrate in the thiol solution in a sealed container.

-

Allow the self-assembly process to proceed for 12-24 hours at room temperature.

-

-

Rinsing and Drying:

-

Remove the substrate from the solution and rinse thoroughly with fresh ethanol to remove any non-chemisorbed molecules.

-

Dry the substrate under a stream of nitrogen.

-

The surface is now functionalized with a perfluorinated monolayer.

-

Synthesis of 1H,1H,2H,2H-perfluorodecylamine

This protocol describes the conversion of the bromo-compound to a primary amine, a versatile functional group for bioconjugation.

Materials:

-

This compound

-

Concentrated aqueous ammonia (excess)

-

Ethanol

-

Sealed reaction vessel (e.g., a pressure tube)

Procedure:

-

Place this compound and a large excess of concentrated aqueous ammonia in a sealed reaction vessel.

-

Add ethanol as a co-solvent to improve miscibility.

-

Heat the sealed vessel to 100-120 °C for 24-48 hours. The elevated pressure will drive the reaction.

-

After cooling, carefully vent the vessel in a fume hood.

-

Extract the product into an organic solvent.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the resulting amine by distillation or chromatography.

Data Presentation

The following table summarizes expected quantitative data for surfaces modified with perfluorinated compounds, based on literature for analogous molecules. These values provide a benchmark for what can be anticipated when using derivatives of this compound for surface modification.

| Surface Property | Unmodified Substrate | Modified Substrate (Expected) | Measurement Technique |

| Water Contact Angle | 30° - 50° (on Silicon Wafer) | > 110° | Goniometry |

| Oil Contact Angle (Hexadecane) | < 10° (on Silicon Wafer) | > 70° | Goniometry |

| Surface Free Energy | ~40 - 60 mN/m (on Silicon Wafer) | < 15 mN/m | Contact Angle Analysis |

| SAM Thickness | N/A | 1 - 2 nm | Ellipsometry |

Conclusion

This compound is a promising, yet underexplored, chemical building block. Its inherent properties, derived from the perfluorinated chain, combined with the synthetic versatility of the terminal bromine, position it as a valuable tool for researchers in materials science, surface chemistry, and drug development. The potential to create highly functionalized, low-energy surfaces and to serve as an intermediate for complex fluorinated molecules warrants further investigation into its reactivity and applications. The protocols and data presented in this guide, though based on analogous systems, provide a solid foundation for initiating such research endeavors.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 21652-57-3 [sigmaaldrich.com]

- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Perfluorinated Self-Assembled Monolayers Enhance the Stability and Efficiency of Inverted Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. helmholtz-berlin.de [helmholtz-berlin.de]

- 8. researchgate.net [researchgate.net]

- 9. oaepublish.com [oaepublish.com]

- 10. nbinno.com [nbinno.com]

- 11. Bromonitroalkenes as efficient intermediates in organic synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. books.rsc.org [books.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Perfluorocarbon compounds as vehicles for pulmonary drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Reactivity and Chemical Stability of 1-bromo-1H,1H,2H,2H-perfluorodecane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-bromo-1H,1H,2H,2H-perfluorodecane is a brominated fluorotelomer characterized by a long perfluorinated chain and a terminal bromine atom. This structure imparts unique chemical properties, making it a valuable intermediate in the synthesis of a variety of fluorinated compounds. This technical guide provides a comprehensive overview of the known and anticipated reactivity and chemical stability of this compound, drawing upon data from analogous compounds and general principles of organofluorine chemistry. The document details its expected reactivity towards nucleophiles, its behavior under thermal and photolytic conditions, and outlines experimental protocols for its analysis.

Chemical Identity and Physical Properties

This compound is a synthetic organohalogen compound. Due to the high electronegativity of the fluorine atoms, the perfluoroalkyl chain is both hydrophobic and lipophobic, while the carbon-bromine bond serves as a key reactive site.

| Property | Value | Reference |

| CAS Number | 21652-57-3 | [1] |

| Molecular Formula | C10H4BrF17 | [1] |

| Molecular Weight | 527.02 g/mol | |

| IUPAC Name | 10-bromo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorodecane | [1] |

| Structure | CF3(CF2)7CH2CH2Br |

Reactivity

The reactivity of this compound is dominated by the carbon-bromine bond. The electron-withdrawing nature of the perfluoroalkyl group influences the polarity and reactivity of this bond.

Nucleophilic Substitution Reactions

The primary reaction pathway for this compound is expected to be nucleophilic substitution at the bromine-bearing carbon. This compound is a valuable precursor for introducing the C8F17CH2CH2- moiety into other molecules.

General Reaction Scheme:

Caption: General nucleophilic substitution pathway.

Based on the reactivity of similar perfluoroalkyl halides, this compound is expected to react with a variety of nucleophiles.[2][3]

| Nucleophile (Nu⁻) | Expected Product | Reaction Conditions |

| Thiolates (RS⁻) | C8F17CH2CH2SR | Basic conditions |

| Azides (N3⁻) | C8F17CH2CH2N3 | Aprotic solvent (e.g., DMF) |

| Cyanides (CN⁻) | C8F17CH2CH2CN | Polar aprotic solvent |

| Amines (RNH2, R2NH) | C8F17CH2CH2NHR, C8F17CH2CH2NR2 | Typically requires heat |

| Carboxylates (RCOO⁻) | C8F17CH2CH2OOCR | With a suitable base |

Radical Reactions

Perfluoroalkyl halides can also undergo radical reactions, often initiated by light or a radical initiator.[4] These reactions can be utilized for carbon-carbon bond formation.

Chemical Stability

The chemical stability of this compound is a critical consideration for its storage, handling, and environmental fate.

Thermal Stability

While specific data for this compound is unavailable, the thermal decomposition of brominated flame retardants provides insights into potential degradation pathways at elevated temperatures.[5] Decomposition is expected to proceed via cleavage of the C-Br and C-C bonds, potentially leading to the formation of smaller perfluorinated and brominated species, as well as hydrogen bromide and hydrogen fluoride in the presence of hydrogen sources.

| Condition | Expected Decomposition Products |

| Inert Atmosphere | Smaller perfluoroalkanes, bromo-perfluoroalkanes, alkenes |

| Oxidative Atmosphere | Carbonyl halides, CO, CO2, HBr, HF |

Hydrolytic Stability

The C-Br bond in this compound is generally stable to hydrolysis under neutral conditions. However, under basic conditions, slow hydrolysis to the corresponding alcohol, 1H,1H,2H,2H-perfluorodecan-1-ol, may occur. The rate of hydrolysis is expected to be significantly lower than that of non-fluorinated bromoalkanes.

Photochemical Stability

Direct photolysis of 1-bromo-1H,1H,2H,H-perfluorodecane by ambient sunlight is not expected to be a significant degradation pathway. However, indirect photolysis, driven by reactive species such as hydroxyl radicals (•OH) in the atmosphere or in aqueous environments, could lead to its degradation.[6]

Experimental Protocols

The following are generalized experimental protocols for assessing the reactivity and stability of this compound, adapted from literature on similar compounds.

Protocol for Nucleophilic Substitution with a Thiolate

This protocol describes a general procedure for the reaction of this compound with a generic thiolate to form a thioether.

Caption: Workflow for nucleophilic substitution.

Materials:

-

This compound

-

Thiol (e.g., thiophenol)

-

Sodium hydride (NaH) or other suitable base

-

Anhydrous tetrahydrofuran (THF)

-

Standard workup and purification reagents

Procedure:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the thiol and a slight molar excess of base in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound in anhydrous THF to the reaction mixture.

-

Remove the ice bath and allow the reaction to stir at room temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Carefully quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an appropriate organic solvent.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by flash column chromatography.

Protocol for Assessing Photochemical Degradation

This protocol is adapted from studies on the photodegradation of 1H,1H,2H,2H-perfluoro-1-decanol and can be used to assess the stability of this compound under UV irradiation.[6]

Materials:

-

This compound

-

High-purity water

-

Hydrogen peroxide (H₂O₂, as a source of hydroxyl radicals)

-

Quartz photoreactor

-

UV lamp (e.g., medium-pressure mercury lamp)

-

High-Performance Liquid Chromatography (HPLC) or GC-MS for analysis

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

-

In a quartz photoreactor vessel, add a known volume of high-purity water.

-

Spike the water with the stock solution to achieve the desired initial concentration of the target compound.

-

Add hydrogen peroxide to initiate indirect photolysis.

-

Seal the reactor and place it in a temperature-controlled chamber equipped with a UV lamp.

-

Continuously stir the solution during irradiation.

-

Collect aliquots of the reaction solution at predetermined time intervals.

-

Analyze the samples by HPLC or GC-MS to determine the concentration of the parent compound and identify any degradation products.

Synthesis

While a dedicated synthesis for this compound is not detailed in the searched literature, a probable synthetic route can be inferred from the synthesis of the analogous 1-iodo-1H,1H,2H,2H-perfluorodecane. This typically involves the free-radical addition of a perfluoroalkyl iodide to ethylene. A subsequent halogen exchange reaction could then be used to replace the iodine with bromine.

Caption: Plausible synthetic pathway.

Safety and Handling

Detailed toxicological data for this compound are not available. However, based on safety data for similar halogenated compounds, it should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Upon combustion, it may produce hazardous decomposition products such as hydrogen bromide and hydrogen fluoride.

Conclusion

This compound is a valuable fluorinated building block with reactivity centered on its carbon-bromine bond. It is expected to undergo nucleophilic substitution reactions with a variety of nucleophiles and may participate in radical reactions. While generally stable, it can be degraded under harsh thermal or specific photochemical conditions. The provided experimental protocols offer a starting point for researchers investigating the reactivity and stability of this and related compounds. Due to the limited availability of direct experimental data, further research is needed to fully characterize the chemical behavior of this compound.

References

An In-depth Technical Guide to 1-bromo-1H,1H,2H,2H-perfluorodecane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the available literature on 1-bromo-1H,1H,2H,2H-perfluorodecane, a valuable fluorinated building block. This document details its chemical and physical properties, plausible synthetic routes with detailed experimental protocols, and potential applications in the field of drug development.

Chemical Properties and Data

This compound is a halogenated derivative of perfluorodecane, characterized by a long perfluorinated carbon chain and a terminal bromine atom. This structure imparts unique properties, making it a subject of interest in materials science and medicinal chemistry.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 21652-57-3 | [1][2] |

| Molecular Formula | C₁₀H₄BrF₁₇ | [1][2] |

| Molecular Weight | 527.03 g/mol | [2] |

| IUPAC Name | 10-bromo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorodecane | [1] |

| Melting Point | 23-24 °C | [2] |

| Boiling Point | 84 °C at 10 mmHg | [2] |

| InChI Key | TWWJQNJBBMHHAO-UHFFFAOYSA-N | [1] |

Table 2: Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (δ) | Predicted Multiplicity | Predicted Coupling Constants (J) |

| ¹H | ~3.5 ppm | Triplet | ~ 7 Hz |

| ~2.5 ppm | Triplet of triplets | J(H-H) ~ 7 Hz, J(H-F) ~ 18 Hz | |

| ¹³C | ~30 ppm | Triplet | J(C-H) ~ 150 Hz |

| ~25 ppm | Triplet of triplets | J(C-H) ~ 130 Hz, J(C-F) ~ 25 Hz | |

| ~110-120 ppm (CF₂ groups) | - | - | |

| ~118 ppm (CF₃ group) | - | - | |

| ¹⁹F | ~ -81 ppm (CF₃) | Triplet | J(F-F) ~ 10 Hz |

| ~ -114 ppm (CF₂ adjacent to CH₂) | Multiplet | - | |

| ~ -122 to -124 ppm (internal CF₂ groups) | Multiplet | - | |

| ~ -126 ppm (CF₂ adjacent to CF₃) | Multiplet | - |

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature, a plausible and efficient method is the anti-Markovnikov hydrobromination of the corresponding alkene, 1H,1H,2H-perfluoro-1-decene. This method is well-established for the terminal bromination of alkenes.[3][4][5][6]

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from the commercially available 1H,1H,2H,2H-perfluoro-1-decanol.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 1H,1H,2H-Perfluoro-1-decene from 1H,1H,2H,2H-Perfluoro-1-decanol

This protocol is based on standard alcohol dehydration methods.

-

Materials:

-

1H,1H,2H,2H-perfluoro-1-decanol

-

Phosphorus pentoxide (P₂O₅) or concentrated sulfuric acid (H₂SO₄)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Distillation apparatus

-

Round-bottom flask with a reflux condenser

-

Heating mantle

-

-

Procedure:

-

In a round-bottom flask, place 1H,1H,2H,2H-perfluoro-1-decanol.

-

Carefully add a dehydrating agent, such as phosphorus pentoxide (in slight molar excess) or a catalytic amount of concentrated sulfuric acid.

-

Equip the flask with a distillation head and a condenser.

-

Heat the mixture gently. The product, 1H,1H,2H-perfluoro-1-decene, will distill as it is formed.

-

Collect the distillate, which may contain some unreacted alcohol and byproducts.

-

Wash the distillate with water to remove any acid, followed by a wash with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Purify the product by fractional distillation to obtain pure 1H,1H,2H-perfluoro-1-decene.

-

Step 2: Synthesis of this compound via Anti-Markovnikov Hydrobromination

This procedure is based on the well-established radical addition of HBr to alkenes.[3][4][5][6]

-

Materials:

-

1H,1H,2H-perfluoro-1-decene

-

Hydrogen bromide (HBr) gas or a solution of HBr in acetic acid

-

A radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN)

-

An inert solvent, such as hexane or carbon tetrachloride

-

A UV lamp (optional, can facilitate initiation)

-

Rotary evaporator

-

-

Procedure:

-

Dissolve 1H,1H,2H-perfluoro-1-decene in a suitable inert solvent in a quartz reaction vessel (if using UV initiation) or a standard round-bottom flask.

-

Add a catalytic amount of the radical initiator (e.g., 1-2 mol% of BPO or AIBN).

-

Cool the mixture in an ice bath.

-

Bubble hydrogen bromide gas through the solution or add a solution of HBr in acetic acid dropwise.

-

If using UV initiation, irradiate the reaction mixture with a UV lamp.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, wash the mixture with a saturated solution of sodium bicarbonate to neutralize any excess acid, followed by a wash with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield this compound.

-

Applications in Drug Development

The incorporation of fluorine into drug molecules is a widely used strategy to enhance their pharmacological properties.[7][8][9] The perfluoroalkyl chain in this compound makes it a valuable building block for introducing a lipophilic and metabolically stable moiety into a drug candidate.

Rationale for Use

The introduction of a perfluorinated tail can influence a drug's properties in several ways:

-

Increased Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic degradation, which can increase the half-life of a drug.[9]

-

Enhanced Lipophilicity: The fluorinated chain can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes.

-

Modulation of Binding Affinity: The unique electronic properties of the C-F bond can lead to favorable interactions with biological targets, potentially increasing binding affinity and potency.[9]

-

Conformational Control: The rigid nature of the perfluoroalkyl chain can influence the overall conformation of a molecule, which can be beneficial for target binding.

Potential Synthetic Application in Drug Development

This compound can be used to introduce the perfluorodecyl group onto a pharmacophore via nucleophilic substitution reactions.

Caption: Logical workflow for the use of this compound in drug development.

Conclusion

This compound is a fluorinated compound with significant potential as a building block in both materials science and medicinal chemistry. While detailed literature specifically on this compound is limited, its synthesis can be reliably predicted based on established chemical transformations of related fluorinated molecules. Its unique properties, stemming from the long perfluoroalkyl chain, make it a valuable tool for researchers aiming to modulate the physicochemical and pharmacological properties of organic molecules. Further research into the specific applications and biological effects of this compound is warranted.

References

- 1. This compound | 21652-57-3 [sigmaaldrich.com]

- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 3. anti-Markovnikov Hydrobromination of Alkenes | Proceedings of the West Virginia Academy of Science [pwvas.org]

- 4. youtube.com [youtube.com]

- 5. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fluorine in Medicinal Chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

Navigating the Thermal Landscape of 1-bromo-1H,1H,2H,2H-perfluorodecane: A Technical Guide to Thermogravimetric Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction to Thermogravimetric Analysis in Material Characterization

Thermogravimetric analysis is a cornerstone of thermal analysis techniques, offering critical insights into the thermal stability and composition of materials. By precisely measuring changes in a sample's mass as a function of temperature or time in a controlled atmosphere, TGA can determine key parameters such as decomposition temperatures, residual mass, and the kinetics of degradation. For a molecule like 1-bromo-1H,1H,2H,2H-perfluorodecane, TGA can elucidate the temperature at which it begins to degrade, the steps involved in its decomposition, and the nature of the remaining residue.

Predicted Thermal Decomposition Behavior

The thermal stability of fluorinated organic compounds is notably high due to the exceptional strength of the carbon-fluorine (C-F) bond. However, the presence of other functional groups and carbon-carbon (C-C) single bonds introduces potential points of thermal instability. In the case of this compound, the carbon-bromine (C-Br) bond is significantly weaker than the C-F and even the C-C bonds, making it a likely initiation site for thermal decomposition.

It is hypothesized that the initial step of thermal degradation will involve the cleavage of the C-Br bond. This would be followed by the breakdown of the perfluorinated carbon chain, which is generally initiated by the scission of C-C bonds. The high electronegativity of the fluorine atoms imparts significant stability to the overall molecule, suggesting that decomposition will occur at elevated temperatures.

Representative Experimental Protocol for Thermogravimetric Analysis

The following protocol is a representative methodology for conducting the thermogravimetric analysis of this compound, based on established procedures for similar fluorinated and halogenated compounds.

Instrumentation:

A calibrated thermogravimetric analyzer is required.

Sample Preparation:

A small, representative sample of this compound (typically 5-10 mg) should be accurately weighed and placed in an inert sample pan, commonly made of alumina or platinum.

Experimental Conditions:

| Parameter | Recommended Setting | Rationale |

| Atmosphere | Inert gas (e.g., Nitrogen, Argon) | To prevent oxidative degradation and isolate the thermal decomposition behavior. |

| Flow Rate | 20-50 mL/min | To ensure an inert environment and efficiently remove gaseous decomposition products. |

| Heating Rate | 10 °C/min | A common heating rate that provides a good balance between resolution of thermal events and experimental time. |

| Temperature Range | Ambient to 600 °C | This range is expected to encompass the full decomposition of the compound. |

Data Analysis:

The primary data obtained from TGA is a plot of mass versus temperature. The first derivative of this curve (DTG curve) highlights the temperatures at which the rate of mass loss is maximal. Key parameters to be determined from the data include:

-

Onset Decomposition Temperature (Tonset): The temperature at which significant mass loss begins.

-

Peak Decomposition Temperature (Tpeak): The temperature at which the rate of mass loss is at its maximum, as indicated by the peak of the DTG curve.

-

Mass Loss Percentage: The percentage of the initial sample mass lost at each decomposition step.

-

Residual Mass: The percentage of the initial sample mass remaining at the end of the experiment.

Experimental Workflow Visualization

The logical flow of a thermogravimetric analysis experiment can be visualized as follows:

Caption: A flowchart illustrating the key stages of a thermogravimetric analysis experiment.

Conclusion

While direct experimental data for the thermogravimetric analysis of this compound is currently elusive, a comprehensive understanding of the thermal behavior of analogous fluorinated and brominated compounds allows for the formulation of a robust analytical approach. The provided experimental protocol and the anticipated decomposition behavior serve as a valuable guide for researchers and scientists. The inherent stability of the perfluorinated chain, contrasted with the weaker C-Br and C-C bonds, suggests a multi-stage decomposition process that can be effectively characterized using TGA. Future experimental work is necessary to precisely quantify the thermal stability and decomposition kinetics of this specific molecule.

Methodological & Application

Application Notes and Protocols for Surface Modification Using 1-bromo-1H,1H,2H,2H-perfluorodecane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the surface modification of substrates using 1-bromo-1H,1H,2H,2H-perfluorodecane. This process creates a low surface energy, hydrophobic, and oleophobic interface, which is valuable in a variety of applications, including microfluidics, biosensors, drug delivery systems, and as a coating to prevent non-specific binding. The terminal bromine atom also serves as a reactive site for further chemical transformations, enabling the covalent attachment of biomolecules or other functional moieties.

Introduction

Surface modification with fluorinated molecules is a widely used technique to tailor the surface properties of materials. This compound, when immobilized on a surface, can form a self-assembled monolayer (SAM). This fluorinated monolayer dramatically reduces the surface energy, rendering the substrate highly hydrophobic and oleophobic. The covalent attachment of this molecule can be achieved through various methods depending on the substrate. For instance, on silica or metal oxide surfaces, a two-step functionalization strategy can be employed, where the surface is first treated with a linker molecule that can react with the bromine atom of this compound. The long perfluorinated chain provides a stable, low-energy surface, while the terminal bromine offers a versatile handle for subsequent chemical modifications, which is of significant interest in drug development and various research applications.

Data Presentation

The following tables summarize typical quantitative data obtained before and after surface modification with long-chain perfluoroalkyl compounds, which are structurally similar to this compound. These values provide a strong indication of the expected surface properties after modification.

Table 1: Water and Oil Contact Angle Measurements

| Surface Type | Water Contact Angle (°) | Oil Contact Angle (°) (n-Hexadecane) | Reference Compound |

| Unmodified Silicon Wafer | ~30° - 50° | < 10° | N/A |

| Modified Silicon Wafer | > 110° | > 70° | 1H,1H,2H,2H-perfluorooctyltrichlorosilane |

Table 2: Surface Energy

| Surface Type | Surface Free Energy (mN/m) | Reference Compound(s) |

| Unmodified Silicon Wafer | ~40 - 60 | N/A |

| Modified Silicon Wafer | < 20 | Long-chain perfluorinated molecules |

Experimental Protocols

Protocol 1: Surface Modification of Silica-Based Substrates (e.g., Silicon Wafers, Glass)

This protocol describes a two-step method to functionalize silica-based surfaces. First, the surface is modified with a thiol-terminated silane, followed by the attachment of this compound via a nucleophilic substitution reaction.

Materials:

-

Silica-based substrate (e.g., silicon wafer, glass slide)

-

(3-Mercaptopropyl)trimethoxysilane (MPTMS)

-

This compound

-

Anhydrous Toluene

-

Ethanol

-

Sulfuric Acid (H₂SO₄, 98%)

-

Hydrogen Peroxide (H₂O₂, 30%)

-

Deionized (DI) water

-

Nitrogen or Argon gas

-

Sodium Hydride (NaH) or other suitable base

-

Round bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

Step 1: Substrate Cleaning and Hydroxylation

A pristine and hydroxylated surface is crucial for the formation of a dense and stable self-assembled monolayer.

-

Preparation of Piranha Solution: In a glass container, slowly add hydrogen peroxide (30%) to sulfuric acid (98%) in a 3:7 volume ratio. Caution: The reaction is highly exothermic and the solution is extremely corrosive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

-

Immersion: Immerse the silica substrates in the Piranha solution for 15-30 minutes.

-

Rinsing: Thoroughly rinse the substrates with copious amounts of DI water.

-

Drying: Dry the substrates using a stream of nitrogen gas.

Step 2: Silanization with (3-Mercaptopropyl)trimethoxysilane (MPTMS)

-

Solution Preparation: Prepare a 1-2% (v/v) solution of MPTMS in anhydrous toluene.

-

Immersion: Immerse the cleaned and dried substrates in the MPTMS solution in a sealed container under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: Allow the reaction to proceed for 2-4 hours at room temperature.

-

Rinsing: Remove the substrates from the solution and rinse them sequentially with anhydrous toluene and then ethanol to remove any physisorbed silane molecules.

-

Drying and Curing: Dry the substrates with a stream of nitrogen. Cure the substrates in an oven at 110-120°C for 30-60 minutes to promote covalent bonding.

Step 3: Attachment of this compound

-

Thiol Deprotonation: In a round bottom flask under an inert atmosphere, add the thiol-modified substrate. Add a solution of a suitable base (e.g., a catalytic amount of sodium hydride) in anhydrous toluene to deprotonate the surface thiol groups.

-

Addition of Perfluorodecane: Add a solution of this compound (1-5 mM) in anhydrous toluene to the flask.

-

Reaction: Stir the reaction mixture at 60-80°C for 12-24 hours.

-

Rinsing: After the reaction, allow the solution to cool to room temperature. Remove the substrates and rinse them thoroughly with toluene and then ethanol.

-

Drying: Dry the functionalized substrates under a stream of nitrogen gas.

Protocol 2: Surface Modification of Gold Substrates

This protocol details a method for modifying gold surfaces, which first involves creating a reactive amine-terminated surface, followed by reaction with the bromo-functionalized perfluorodecane.

Materials:

-

Gold-coated substrate

-

11-Amino-1-undecanethiol (AUT)

-

This compound

-

Anhydrous Ethanol

-

N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Deionized (DI) water

-

Nitrogen gas

Step 1: Formation of Amine-Terminated SAM

-

Substrate Cleaning: Clean the gold substrate by immersing it in Piranha solution for 1-2 minutes, followed by extensive rinsing with DI water and then ethanol. Dry with a stream of nitrogen.

-

SAM Formation: Prepare a 1 mM solution of 11-Amino-1-undecanethiol in anhydrous ethanol. Immediately immerse the clean, dry gold substrate into the thiol solution.

-

Incubation: Incubate for 18-24 hours at room temperature in a sealed container.

-

Rinsing and Drying: Remove the substrate from the thiol solution. Rinse thoroughly with anhydrous ethanol and dry under a gentle stream of nitrogen gas.

Step 2: Reaction with this compound

-

Reaction Setup: Place the amine-terminated gold substrate in a reaction vessel under an inert atmosphere.

-

Reagent Addition: Add a solution of this compound (5-10 mM) and a non-nucleophilic base such as DIPEA (2-3 equivalents) in anhydrous DMF.

-

Reaction: Heat the reaction mixture to 50-70°C and stir for 24-48 hours.

-

Rinsing and Drying: After cooling to room temperature, remove the substrate and rinse thoroughly with DMF, followed by ethanol. Dry the substrate under a stream of nitrogen.

Visualizations

Caption: Workflow for silica surface modification.

Caption: Workflow for gold surface modification.

Application Notes and Protocols for Creating Hydrophobic Surfaces with 1-bromo-1H,1H,2H,2H-perfluorodecane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the creation of hydrophobic surfaces using 1-bromo-1H,1H,2H,2H-perfluorodecane. The unique properties of perfluorinated compounds, including low surface energy, high chemical inertness, and thermal stability, make them ideal for a vast array of applications. Surfaces functionalized with this compound exhibit significant water repellency, which is highly advantageous in biomedical devices, microfluidics, drug delivery systems, and advanced material science.

The fundamental principle behind the hydrophobicity imparted by this compound lies in the low surface energy of the perfluoroalkyl chains. When these molecules self-assemble on a substrate, the long fluorinated tails orient themselves away from the surface, creating a dense, low-energy interface that strongly repels water. These protocols describe methodologies for creating self-assembled monolayers (SAMs) on various substrates through solution-phase and vapor-phase deposition.

Data Presentation

The following table summarizes typical performance characteristics of surfaces modified with long-chain perfluorinated molecules, which are expected to be comparable to surfaces treated with this compound.

| Parameter | 1H,1H,2H,2H-Perfluorodecanethiol SAM (F-SAM) | Octadecanethiol SAM (ODT) | Key Differences & Significance |

| Monolayer Thickness | ~1.5 nm[1] | ~2.1 - 2.5 nm | The shorter thickness of the F-SAM is consistent with its molecular length. This is a critical parameter for applications requiring precise control of surface dimensions. |

| Water Contact Angle | ~110° - 115°[1] | ~110° - 112°[1] | Both SAMs demonstrate a high degree of hydrophobicity. The potentially higher contact angle for F-SAMs suggests a lower surface energy, making them more effective for creating water-repellent surfaces.[1] |

| Surface Roughness (RMS) | Sub-nanometer (expected to be similar to ODT SAMs on smooth substrates) | ~0.8 - 1.26 nm | Both molecules form well-ordered, smooth monolayers on atomically flat gold substrates. Low surface roughness is crucial for many applications in nanotechnology and electronics.[1] |

Experimental Protocols

Two primary methods for the deposition of this compound to form a self-assembled monolayer are detailed below: Solution-Phase Deposition and Vapor-Phase Deposition.

Protocol 1: Solution-Phase Deposition (Dip-Coating)